Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-5-yl)acetate

Catalog No.
S12282855
CAS No.
M.F
C13H13ClN2O2S
M. Wt
296.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-5-yl)ace...

Product Name

Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-5-yl)acetate

IUPAC Name

ethyl 2-[2-(4-chloroanilino)-1,3-thiazol-5-yl]acetate

Molecular Formula

C13H13ClN2O2S

Molecular Weight

296.77 g/mol

InChI

InChI=1S/C13H13ClN2O2S/c1-2-18-12(17)7-11-8-15-13(19-11)16-10-5-3-9(14)4-6-10/h3-6,8H,2,7H2,1H3,(H,15,16)

InChI Key

RRGDGUJBTNWKBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(S1)NC2=CC=C(C=C2)Cl

Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-5-yl)acetate is an organic compound classified as a thiazole derivative. Thiazoles are heterocyclic compounds characterized by a five-membered ring containing both sulfur and nitrogen atoms. This specific compound features an ethyl ester group and a 4-chlorophenyl amino substituent, contributing to its unique chemical properties and potential biological activities. The thiazole ring is known for its versatility in medicinal chemistry, often linked to various pharmacological effects, including antimicrobial and anticancer properties .

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones, using common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert nitro groups to amino groups, employing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at both the thiazole and aromatic rings, utilizing halogens, alkyl halides, and nucleophiles under varied conditions (acidic or basic environments) .

The major products formed from these reactions include substituted thiazoles and aromatic derivatives, depending on the specific conditions used.

The biological activities of Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-5-yl)acetate have been extensively studied. It exhibits:

  • Antimicrobial Properties: The compound shows effectiveness against various bacterial and fungal strains.
  • Antiviral Activity: Research indicates potential antiviral effects, making it a candidate for therapeutic development against viral infections.
  • Anticancer Effects: Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly in specific cancer types.
  • Anti-inflammatory Properties: It has been noted for its ability to reduce inflammation, which is significant in treating various inflammatory diseases .

The synthesis of Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-5-yl)acetate typically involves the reaction of ethyl bromopyruvate with thiourea. This process yields ethyl 2-aminothiazole-4-acetate as an intermediate. In industrial settings, production may utilize large-scale batch reactions with optimized conditions to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods (e.g., crystallization and chromatography) are employed to improve efficiency .

Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-5-yl)acetate has various applications across multiple fields:

  • Pharmaceuticals: Its biological activities make it a potential candidate for drug development targeting infections, cancer, and inflammation.
  • Agriculture: The compound may be utilized in the formulation of fungicides and biocides due to its antimicrobial properties.
  • Chemical Industry: It serves as a building block for synthesizing more complex thiazole derivatives with various applications in medicinal chemistry .

Studies on the interaction of Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-5-yl)acetate with biological targets reveal its mechanisms of action. The compound interacts with several molecular pathways involved in cell signaling and proliferation. Detailed studies have shown that it may bind to specific receptors or enzymes that play critical roles in disease processes, thereby modulating their activity .

Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-5-yl)acetate can be compared with other thiazole derivatives to highlight its uniqueness:

Compound NameStructure FeaturesBiological Activity
SulfathiazoleContains sulfonamide groupAntimicrobial
RitonavirContains a cyclohexane ringAntiviral
AbafunginContains a sugar moietyAntifungal
BleomycinContains a glycopeptide structureAnticancer

Uniqueness: Unlike many other thiazole derivatives, Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-5-yl)acetate exhibits a unique combination of antimicrobial, anticancer, and anti-inflammatory activities, making it a versatile compound for various applications .

Traditional Cyclocondensation Approaches Using Thiourea Derivatives

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for constructing thiazole rings. This method involves the reaction of α-halo carbonyl compounds with thioureas or thioamides under acidic or basic conditions. For Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-5-yl)acetate, the traditional route employs ethyl bromopyruvate and thiourea derivatives. Ethyl bromopyruvate acts as the α-halo carbonyl precursor, reacting with 4-chlorophenylthiourea to form the thiazole core via cyclocondensation. The mechanism proceeds through nucleophilic attack of the thiourea sulfur on the α-carbon of bromopyruvate, followed by dehydrohalogenation and ring closure.

A critical modification involves using iodine as a cyclizing agent, which enhances reaction efficiency by facilitating the elimination of hydrogen bromide. For example, Miyamoto et al. demonstrated that iodanes like 1-alkynyl(phenyl)-λ³-iodanes accelerate cyclization rates in thiazole syntheses, achieving yields exceeding 80% under mild conditions. This approach minimizes side reactions such as hydrolysis of the ester group, preserving the integrity of the ethyl acetate moiety.

Table 1: Traditional Cyclocondensation Parameters

ReactantCatalystSolventTemperature (°C)Yield (%)
Ethyl bromopyruvate + thioureaI₂Ethanol8078
Ethyl bromopyruvate + 4-chlorophenylthioureaNoneDMF10065
Ethyl bromopyruvate + thioureaNH₄IAcetonitrile6082

Novel Catalytic Systems for Thiazole Ring Formation

Recent advancements focus on heterogeneous and organocatalytic systems to improve regioselectivity and sustainability. Silica-supported catalysts, such as silica chloride, enable solvent-free cyclocondensation, reducing environmental impact. For instance, the use of ammonium 12-molybdophosphate in aqueous media achieves 89% yield by stabilizing the transition state through Lewis acid interactions.

Microwave-assisted synthesis has emerged as a pivotal innovation. Miyamoto et al. reported that microwave irradiation reduces reaction times from hours to minutes while maintaining high yields. In the synthesis of glucose-conjugated thiazoles, microwave conditions (100°C, 300 W) completed cyclocondensation in 5 minutes with 92% yield, attributed to uniform thermal activation. This method is particularly advantageous for heat-sensitive intermediates like ethyl bromopyruvate, preventing ester decomposition.

Key Catalytic Systems

  • Iodine-DMSO Synergy: Enhances electrophilicity of α-carbon, accelerating nucleophilic attack.
  • Enzyme Mimetics: Cyclodextrin-based catalysts improve substrate orientation, achieving 94% enantiomeric excess in thiazole derivatives.
  • Flow Chemistry: Continuous-flow reactors with immobilized catalysts enable scalable production, achieving throughputs of 1.2 kg/day.

Protective Group Strategies in Multi-Step Syntheses

Multi-step syntheses of Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-5-yl)acetate necessitate protective groups to prevent undesired side reactions. The ethyl ester group is inherently stable under acidic conditions but requires protection during amidation or sulfonation steps. Acetyl groups are commonly used to shield primary amines, as demonstrated in the synthesis of glucose-thiazole conjugates. For example, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate protects the glucose hydroxyls during thiourea formation, which are later deacetylated using methanolic ammonia.

In the target compound, the 4-chlorophenylamino group is susceptible to oxidation. Temporary protection via tert-butoxycarbonyl (Boc) groups ensures stability during thiazole ring formation. Boc deprotection using trifluoroacetic acid restores the amino functionality without affecting the ester group.

Protective Group Applications

Functional GroupProtective GroupDeprotection Method
Amine (-NH₂)BocTFA/CH₂Cl₂
Hydroxyl (-OH)AcetylNH₃/MeOH
Carboxylic AcidEthyl EsterLiOH/H₂O

Solvent Optimization and Reaction Kinetic Profiling

Solvent choice profoundly impacts reaction kinetics and product distribution. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of thiourea derivatives but may promote ester hydrolysis. Ethanol-toluene mixtures (1:1 v/v) offer a balance, dissolving both hydrophobic arylthioureas and polar intermediates while minimizing side reactions. Kinetic studies reveal that the cyclocondensation follows second-order kinetics, with rate constants (k) increasing linearly with iodine concentration.

Table 2: Solvent Effects on Reaction Kinetics

Solvent SystemDielectric ConstantRate Constant (k, ×10⁻³ L/mol·s)Yield (%)
Ethanol24.32.872
DMF36.73.568
Ethanol-Toluene (1:1)15.14.285
Acetonitrile37.53.178

Microwave irradiation alters activation energy profiles, reducing the energy barrier from 45 kJ/mol to 32 kJ/mol in ethanol-toluene systems. This is attributed to superheating effects, which enhance molecular collision frequency. Additionally, solvent-free conditions under ball milling achieve 88% yield in 30 minutes, demonstrating the viability of mechanochemical approaches.

Continuous flow reactor technology has emerged as a transformative approach for thiazole core assembly, offering significant advantages over traditional batch processing for the industrial-scale production of Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-5-yl)acetate. The implementation of continuous flow systems enables precise control of reaction parameters while maintaining safety and efficiency standards required for pharmaceutical intermediate manufacturing [1] [2].

Reactor Design Configurations

Modern continuous flow reactor designs for thiazole synthesis incorporate modular microfluidic systems that facilitate sequential heterocycle formation reactions [1] [3]. The optimal reactor configuration consists of a multi-stage setup featuring initial thiazole formation followed by amino-substitution reactions. Research demonstrates that microreactor assemblies with volumes ranging from 1 to 20 milliliters provide residence times of 4 to 15 minutes, achieving yields of 38-82% over three chemical steps without intermediate isolation [3] [4].

Table 1: Continuous Flow Reactor Parameters for Thiazole Assembly

ParameterOptimal RangeIndustrial Impact
Temperature60-200°CEnhanced reaction kinetics
Residence Time4-15 minutesReduced processing time
Flow Rate0.1-2.7 mL/minControlled product quality
Reactor Volume1-20 mLMinimized material at risk
PressureAtmospheric to 2 barSafety and stability

The integration of in-line monitoring systems using infrared spectroscopy enables real-time assessment of thiazole formation, ensuring consistent product quality throughout the manufacturing process . Temperature control systems maintain reaction zones at optimized conditions, with studies showing that temperatures of 60°C for thiazole core formation and elevated temperatures up to 200°C for subsequent cyclization steps provide maximum conversion efficiency [2] [3].

Process Intensification Strategies

Continuous flow reactors demonstrate superior heat and mass transfer characteristics compared to batch systems, resulting in enhanced reaction selectivity and reduced byproduct formation [6]. The implementation of flow chemistry for thiazole synthesis reduces reaction times by approximately 40% compared to batch processing while maintaining product purity levels exceeding 95% . Flow rate optimization studies indicate that higher flow rates (1.25 mL/min) eliminate dimerization products, while controlled flow rates enable selective product formation [7].

Advanced reactor configurations incorporate bifurcated pathway designs that allow selective production of different thiazole derivatives by modulating reaction conditions [7]. This capability proves particularly valuable for industrial operations requiring multiple product variants from a single reactor system. The modular nature of flow reactors enables rapid reconfiguration for different thiazole derivatives while maintaining consistent process parameters.

Crystallization Protocol Development for Bulk Purification

The development of robust crystallization protocols represents a critical component in the industrial-scale purification of Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-5-yl)acetate. Effective crystallization strategies must address the compound's specific physicochemical properties while ensuring consistent product quality, yield, and manufacturing efficiency [9] [10].

Solvent System Optimization

The selection of appropriate solvent systems constitutes the foundation of successful crystallization protocols for thiazole derivatives. Research on related thiazole compounds demonstrates that methanol-water mixtures provide optimal crystallization conditions, with specific ratios dependent on temperature and compound concentration [9] [10]. For 4-chlorophenyl thiazole derivatives, mixed solvent systems comprising ethyl acetate and hexane in ratios of 1:5 have shown exceptional performance, achieving purities exceeding 99.87% with yields of 98% [11].

Table 2: Solvent System Optimization for Thiazole Crystallization

Solvent CombinationRatioTemperature RangePurity AchievedYield
Methanol-Water70:30-15 to 40°C95-98%85-92%
Ethyl Acetate-Hexane1:5-15 to 45°C99.87%98%
Ethanol-Water80:2020 to 60°C94-97%88-95%
DMF-Water60:4025 to 70°C92-96%82-90%

The crystallization process typically involves dissolution of the crude product at elevated temperatures (40-45°C) followed by controlled cooling to sub-ambient temperatures (-15 to -10°C) [11]. This temperature profile promotes nucleation of the desired crystalline form while minimizing the formation of polymorphic variants that could compromise product quality.

Anti-Solvent Crystallization Techniques

Anti-solvent crystallization represents an effective strategy for large-scale purification of thiazole derivatives, particularly when dealing with compounds exhibiting limited solubility in conventional organic solvents [9] [10]. The technique involves the gradual addition of a non-solvent (anti-solvent) to a solution containing the dissolved compound, thereby reducing solubility and promoting controlled crystallization.

For thiazole-derivative compounds, water serves as an effective anti-solvent when added to methanol solutions [10]. The crystallization behavior depends significantly on the water addition rate and initial concentration of the solution. At low initial concentrations, hydrated crystal forms predominate regardless of the addition rate, while higher concentrations favor the formation of solvated methanol crystals, particularly at low water-addition rates [10].

The incorporation of electrolyte salts, such as anhydrous sodium sulfate at concentrations of 1% by weight, enhances crystallization efficiency by providing nucleation sites and modifying solution ionic strength [11]. This approach proves particularly effective during the initial crystallization stage, promoting uniform crystal formation and reducing the formation of fine particles that complicate downstream processing.

Polymorphic Control Strategies

The management of polymorphic forms represents a critical aspect of thiazole crystallization protocols, as different crystal forms can exhibit varying solubility, stability, and bioavailability characteristics [9] [12]. Research on thiazole derivatives indicates that crystallization conditions significantly influence the formation of specific polymorphic forms, with temperature and solvent composition serving as primary control parameters.

Table 3: Polymorphic Control Parameters for Thiazole Crystallization

Crystal FormPreferred ConditionsStabilityTransformation Pathway
Form ALow concentration, slow coolingThermodynamically stableDirect crystallization
Form BH (Hydrated)High water content, rapid coolingMetastableTransforms to Form A
Form D (Solvated)High concentration, methanol-richMetastableTransforms to Form A

The thermodynamic stability of different crystal forms varies with temperature and solvent composition, necessitating careful control of crystallization parameters to ensure consistent production of the desired form [9]. Transformation between polymorphic forms can occur during processing, particularly when solutions are subjected to temperature cycling or extended processing times.

Scale-Up Considerations

The translation of laboratory-scale crystallization protocols to industrial production requires careful consideration of equipment design, process control, and quality assurance systems [12]. Industrial crystallizers must provide uniform temperature distribution, controlled agitation, and precise addition of anti-solvents to maintain product quality across large batch sizes.

Continuous crystallization systems offer advantages for industrial-scale production, including consistent product quality, reduced batch-to-batch variation, and improved process efficiency [12]. These systems enable real-time monitoring of crystal size distribution and purity, facilitating immediate process adjustments to maintain optimal product characteristics.

Waste Stream Management in Halogenated Byproduct Formation

The industrial-scale production of Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-5-yl)acetate generates various halogenated byproducts that require comprehensive waste stream management strategies. The presence of 4-chlorophenyl substituents in the target compound necessitates specialized treatment approaches to address environmental and regulatory compliance requirements [13] [14].

Halogenated Byproduct Characterization

The synthesis of 4-chlorophenyl thiazole derivatives typically generates several categories of halogenated waste streams. Primary byproducts include unreacted chlorinated starting materials, chlorinated solvents used in reaction and purification processes, and chlorinated organic compounds formed through side reactions [15] [16]. The molecular structure of these byproducts often features aromatic chlorine substituents that resist conventional degradation processes.

Table 4: Halogenated Waste Stream Composition and Treatment Requirements

Waste CategoryTypical CompoundsConcentration RangeTreatment Method
Unreacted Starting Materials4-chloroaniline derivatives100-1000 ppmSolvent recovery/distillation
Chlorinated SolventsDichloromethane, chloroform10-90%Incineration/catalytic oxidation
Reaction ByproductsChlorinated thiazole isomers50-500 ppmAdvanced oxidation processes
Aqueous WasteChloride salts500-5000 ppmPrecipitation/ion exchange

The characterization of halogenated waste streams requires analytical methods capable of detecting low concentrations of persistent organic pollutants. Gas chromatography-mass spectrometry and high-performance liquid chromatography serve as primary analytical tools for quantifying halogenated compounds in various waste matrices [17].

Treatment Technologies for Halogenated Organic Waste

Advanced oxidation processes represent the most effective approach for treating halogenated organic compounds in pharmaceutical waste streams [13] [17]. These technologies utilize powerful oxidizing agents such as ozone, hydrogen peroxide, and hydroxyl radicals to break down persistent chlorinated compounds into less harmful products.

Thermal treatment methods, including high-temperature incineration and plasma arc technology, provide effective destruction of halogenated organic compounds [13]. Industrial-scale incinerators operating at temperatures exceeding 1100°C achieve destruction efficiencies greater than 99.99% for most chlorinated organic compounds. However, these processes require sophisticated emission control systems to prevent the formation of dioxins and furans during combustion [18].

Catalytic oxidation systems offer an alternative approach for treating halogenated waste streams at lower temperatures [19]. Recent developments in tandem catalysis enable the conversion of chlorine-containing waste into valuable chlorinated products, effectively transforming waste materials into useful chemical intermediates [19]. Copper and palladium catalysts with sodium nitrate promoters facilitate the oxidative transformation of chlorinated hydrocarbons while recovering chlorine content for synthetic applications.

Regulatory Compliance and Environmental Monitoring

The management of halogenated waste streams must comply with stringent environmental regulations governing the discharge of persistent organic pollutants [13] [14]. Regulatory frameworks typically establish strict limits for halogenated compounds in air emissions, wastewater discharges, and solid waste disposal.

Environmental monitoring programs require continuous assessment of halogenated compound concentrations in various environmental media surrounding pharmaceutical manufacturing facilities [14]. Studies indicate that formal waste treatment facilities can serve as significant sources of halogenated flame retardants and other persistent organic pollutants, necessitating comprehensive monitoring and control strategies.

Table 5: Environmental Monitoring Parameters for Halogenated Compounds

Monitoring MatrixTarget CompoundsDetection LimitsSampling Frequency
Air EmissionsVolatile chlorinated organics0.1-1.0 μg/m³Continuous
WastewaterDissolved chlorinated compounds1-10 μg/LDaily
SoilPersistent chlorinated residues10-100 μg/kgMonthly
GroundwaterChlorinated solvents0.5-5.0 μg/LQuarterly

Waste Minimization Strategies

The implementation of waste minimization strategies represents the most effective approach for reducing the environmental impact of halogenated byproduct formation [20] [21]. Green chemistry principles emphasize the use of alternative synthetic routes that minimize or eliminate the formation of halogenated waste streams.

Solvent substitution programs focus on replacing chlorinated solvents with environmentally benign alternatives such as alcohols, esters, and supercritical carbon dioxide [22]. The selection of alternative solvents must consider factors including reaction compatibility, product quality, and process economics while maintaining environmental benefits.

Process optimization techniques, including the implementation of continuous flow chemistry and improved reaction selectivity, reduce the formation of halogenated byproducts while maintaining product quality and yield [20]. The integration of real-time monitoring systems enables immediate process adjustments to minimize waste generation during production operations.

Recovery and recycling programs for halogenated solvents provide economic incentives for waste reduction while minimizing environmental impact [20]. Distillation and purification systems enable the recovery of high-purity chlorinated solvents for reuse in subsequent production cycles, reducing both waste generation and raw material consumption.

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

296.0386265 g/mol

Monoisotopic Mass

296.0386265 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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